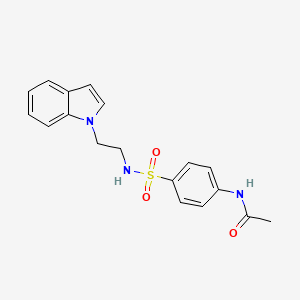

N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-14(22)20-16-6-8-17(9-7-16)25(23,24)19-11-13-21-12-10-15-4-2-3-5-18(15)21/h2-10,12,19H,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJKTLYNMPZNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-indol-1-ylethylamine with 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active sites of certain proteins, such as Bcl-2 and Mcl-1, which are involved in the regulation of apoptosis (programmed cell death). By inhibiting these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer activity .

Comparison with Similar Compounds

The following analysis compares N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide with structurally and functionally related sulfonamide-acetamide derivatives, focusing on chemical features , synthetic yields , physical properties , and biological activities .

Structural Analogues with Indole Moieties

Key Observations :

- The target compound’s indole-ethyl-sulfamoyl-phenyl scaffold is distinct from sulfanyl or sulfonyl derivatives, which may alter target binding kinetics .

Sulfonamide-Acetamide Derivatives with Urease/Carbonic Anhydrase Inhibition

Key Observations :

- Tert-butyl or hydroxyphenyl substituents (e.g., 29 ) improve solubility and target affinity in carbonic anhydrase inhibitors, a feature absent in the indole-containing target .

Anticancer-Active Indole-Acetamide Derivatives

Key Observations :

- Chlorobenzoyl and fluorophenyl groups in analogs (e.g., 10j , 37 ) enhance apoptotic activity via Bcl-2/Mcl-1 or COX-2 pathways, suggesting the target compound’s indole-ethyl group could be modified similarly .

- The target’s sulfamoyl group may offer a unique binding mode compared to sulfonyl derivatives like 37 .

Biological Activity

N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.

Chemical Structure and Properties

The compound can be described by its systematic name, which indicates the presence of an indole moiety, a sulfamoyl group, and an acetamide functionality. The chemical formula is , and it has a molecular weight of approximately 378.46 g/mol. The indole structure is known for its role in various biological activities, including anticancer properties.

Anticancer Properties

Research has indicated that compounds containing indole structures exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted that phenethyl isothiocyanate (PEITC), closely related to indole compounds, effectively inhibited the growth of glioblastoma cells through modulation of gene expression related to cell cycle regulation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Indole derivatives have demonstrated efficacy against oral pathogens and other bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Enzyme Inhibition

The sulfamoyl group in this compound may contribute to its ability to inhibit specific enzymes involved in cancer progression or inflammation. For example, studies on similar compounds have shown that they can inhibit NF-kB signaling pathways, which are crucial in inflammatory responses and cancer development .

Study 1: Anticancer Activity

A study conducted on a series of indole derivatives revealed that this compound exhibited notable cytotoxicity against human cancer cell lines. The compound was evaluated using MTT assays, which demonstrated a dose-dependent reduction in cell viability.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of indole derivatives was assessed against several bacterial strains. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Apoptosis Induction

The apoptosis induced by this compound may occur through the intrinsic pathway, activating caspases and leading to cellular breakdown. This has been observed in similar compounds where the presence of indole significantly enhances apoptotic signaling.

Inhibition of Signaling Pathways

The compound may also interfere with critical signaling pathways such as NF-kB and MAPK pathways, which are often overactive in cancer cells. By inhibiting these pathways, the compound could reduce inflammation and tumor growth.

Q & A

Basic: What are the recommended synthetic strategies for preparing N-(4-(N-(2-(1H-indol-1-yl)ethyl)sulfamoyl)phenyl)acetamide?

Answer:

Synthesis typically involves multi-step reactions, starting with sulfonation of aniline derivatives to form sulfamoyl intermediates. Subsequent coupling with acetamide-containing moieties is performed under controlled conditions. For example, copper-catalyzed reactions using sodium sulfinates in green solvents (e.g., DCM/ethyl acetate) have been effective for analogous aryl sulfonamides, achieving yields up to 70% . Key steps include:

- Sulfonation of the indole-ethylamine precursor.

- Coupling with 4-aminophenylacetamide using a base (e.g., triethylamine) to facilitate amide bond formation.

- Purification via column chromatography to isolate the target compound.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm proton environments (e.g., indole NH, sulfamoyl SO2NH, acetamide CH3) and carbon backbone. For example, acetamide methyl protons appear at δ ~2.1 ppm in acetone-d6 .

- IR Spectroscopy : To identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for analogous compounds) .

Advanced: What methodologies can optimize the compound’s solubility and stability for in vitro assays?

Answer:

Optimization strategies include:

- Co-solvent Systems : Use DMSO-aqueous buffers (e.g., 10% DMSO in PBS) to enhance solubility while maintaining biocompatibility.

- Lipid-Based Formulations : Nanoemulsions or liposomal encapsulation to improve bioavailability, as demonstrated for sulfonamide derivatives in cancer studies .

- pH Adjustment : Adjust to physiological pH (7.4) to stabilize the sulfamoyl and acetamide groups.

- Stability Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify optimal storage parameters .

Advanced: How do structural modifications to the indole or sulfamoyl groups affect biological activity?

Answer:

Modifications can significantly alter target affinity and selectivity:

- Indole Substitutions : Introducing electron-withdrawing groups (e.g., fluorine) on the indole ring enhances binding to enzymes like cyclooxygenase-2 (COX-2), as seen in fluorinated benzyl-indole sulfonamides .

- Sulfamoyl Linker Optimization : Replacing the ethyl spacer with a methyl group reduces steric hindrance, improving interaction with hydrophobic enzyme pockets .

- Acetamide Modifications : Methylation of the acetamide nitrogen increases metabolic stability, as observed in related anticancer sulfonamides .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

- Enzyme Inhibition Assays : Target enzymes (e.g., carbonic anhydrase, tyrosine kinases) using fluorogenic substrates to measure IC50 values .

- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the indole moiety’s affinity for serotonin receptors .

Advanced: How can computational methods guide the design of derivatives with improved target specificity?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., RORγt for autoimmune applications) .

- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with prolonged target engagement .

Basic: What are the critical purity thresholds for this compound in pharmacological studies?

Answer:

- HPLC Purity : ≥95% (UV detection at 254 nm) to minimize off-target effects in cell-based assays.

- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

- Residual Solvents : Meet ICH Q3C guidelines (e.g., DMSO < 5000 ppm) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., fixed incubation times) to confirm IC50 consistency.

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

- Metabolite Analysis : LC-MS/MS to detect degradation products that may contribute to observed discrepancies .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.

- Waste Disposal : Collect in sealed containers for incineration, adhering to EPA guidelines for sulfonamides .

Advanced: How can researchers elucidate the compound’s mechanism of action when initial data are inconclusive?

Answer:

- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated derivatives to isolate target proteins .

- CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., COX-2) to confirm pathway involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.